molecular formula C7H6BrClO B065169 1-Bromo-3-chloro-5-methoxybenzene CAS No. 174913-12-3

1-Bromo-3-chloro-5-methoxybenzene

Cat. No. B065169
M. Wt: 221.48 g/mol
InChI Key: VOGGSKPTKSAXHR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-methoxybenzene is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.48 g/mol .


Synthesis Analysis

The synthesis of 1-Bromo-3-chloro-5-methoxybenzene can be carried out using electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . This reaction can be successfully performed in an undergraduate laboratory using techniques accumulated over one’s organic chemistry laboratory career .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-methoxybenzene is characterized by a benzene ring substituted with bromo, chloro, and methoxy groups . The density of the compound is approximately 1.6±0.1 g/cm3 .


Chemical Reactions Analysis

The chemical reactions of 1-Bromo-3-chloro-5-methoxybenzene involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-methoxybenzene has a molecular weight of 221.48 g/mol . Its physical form is a colorless or white to yellow to brown solid or liquid . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 236.5±20.0 °C at 760 mmHg .

Safety And Hazards

1-Bromo-3-chloro-5-methoxybenzene is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-bromo-3-chloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGGSKPTKSAXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620624
Record name 1-Bromo-3-chloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-methoxybenzene

CAS RN

174913-12-3
Record name 1-Bromo-3-chloro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174913-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium methoxide (2.20 ml of a 4.5M solution in methanol, 10.0 mmol) was added dropwise to a stirred solution of 1-fluoro-3-chloro-5-bromobenzene (1.00 g, 4.77 mmol) in methanol (28 ml) at room temperature under nitrogen. The reaction was heated under reflux for 3 days and cooled to room temperature. The mixture was concentrated under reduced pressure and the resulting yellow oil was dissolved in dichloromethane (30 ml). The resulting solution was washed with water (2×20 ml) dried over magnesium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel eluting with cyclohexane to provide the title compound (302 mg) as a colourless oil.
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Synthesis routes and methods II

Procedure details

Sodium methoxide (4.5M solution in methanol, 2.20 ml, 10.0 mmol) was added dropwise to a stirred solution of 1-fluoro-3-chloro-5-bromobenzene (1.00 g, 4.77 mmol) in methanol (28 ml) at room temperature under a nitrogen atmosphere. The mixture was heated under reflux for 3 days and then cooled to room temperature. The mixture was evaporated under reduced pressure and the resulting yellow oil was dissolved in dichloromethane (30 ml). The dichloromethane solution was washed with water (2×20 ml) dried over magnesium sulphate, filtered and evaporated under reduced pressure. The residue was purified by chromatography on silica gel eluting with cyclohexane to provide the title compound as a colourless oil (302 mg).
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2.2 mL
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1 g
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28 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-3-chloro-5-fluorobenzene (25 g, 120 mmol) in methanol (800 ml) was added sodium methoxide (64 g, 1180 mmol). The reaction was heated to reflux for 9 days. The reaction was then concentrated in vacuo to one fifth of the volume (150 ml), cooled. and water (1000 ml) added. The mixture was extracted with diethyl ether (3×150 ml). The combined organic extracts were washed with brine (2×100 ml), dried over Na2SO4 and evaporated to afford the title compound (24.6 g).
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25 g
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64 g
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800 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-3-chloro-5-methoxybenzene
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Citations

For This Compound
2
Citations
R Dhakal, X Li, SR Parkin, HJ Lehmler - Environmental Science and …, 2020 - Springer
… conditions for the synthesis of 5f from the corresponding fluoroiodoarene 2f are essentially identical to those described for the synthesis of 1-bromo-3-chloro-5-methoxybenzene (5d) …
Number of citations: 3 link.springer.com
H Zhao, CH Su, JN Xu, JW Zhu - 2022 16th ICME International …, 2022 - ieeexplore.ieee.org
… Diphenylamine 20 g (0.12 mol), 1-bromo-3-chloro-5methoxybenzene 26.18 g (0.12 mol) and NaOt-Bu 23.1 g (0.24 mol) were added into a 1000 mL three-necked flask, then 400 mL of …
Number of citations: 0 ieeexplore.ieee.org

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